![molecular formula C23H24O3 B12550439 Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- CAS No. 148780-13-6](/img/structure/B12550439.png)
Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(hydroxymethyl)-p-cresol typically involves the reaction of p-cresol with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate hydroxymethyl derivatives, which are then further reacted to yield the final product. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents such as toluene.
Catalysts: Stannic chloride and tri-n-butylamine can be used to enhance the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the hydroxymethyl groups can yield methyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated phenols.
Aplicaciones Científicas De Investigación
Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of high-performance polymers and resins.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug formulations and as a precursor for biologically active compounds.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The presence of hydroxymethyl groups enhances its solubility and reactivity, making it a versatile intermediate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethylol-4-methylphenol
- 2,6-Bis(hydroxymethyl)-p-cresol
- 2-Hydroxy-5-methyl-1,3-benzenedimethanol
Uniqueness
Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
148780-13-6 |
|---|---|
Fórmula molecular |
C23H24O3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2,6-bis[[2-(hydroxymethyl)phenyl]methyl]-4-methylphenol |
InChI |
InChI=1S/C23H24O3/c1-16-10-21(12-17-6-2-4-8-19(17)14-24)23(26)22(11-16)13-18-7-3-5-9-20(18)15-25/h2-11,24-26H,12-15H2,1H3 |
Clave InChI |
NIJBDTDSXZFRDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CC2=CC=CC=C2CO)O)CC3=CC=CC=C3CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


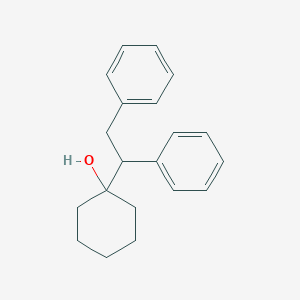
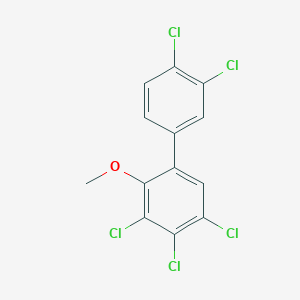
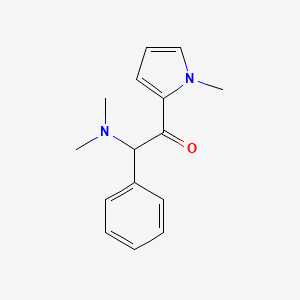



![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)

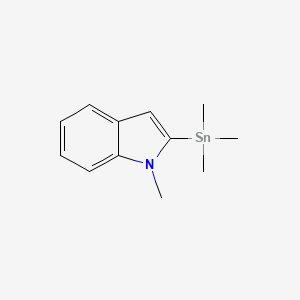
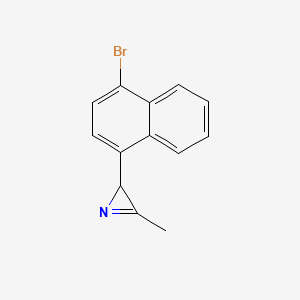
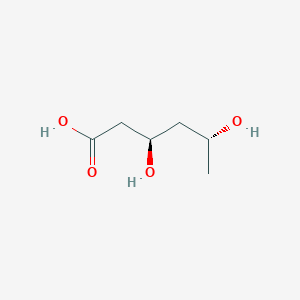
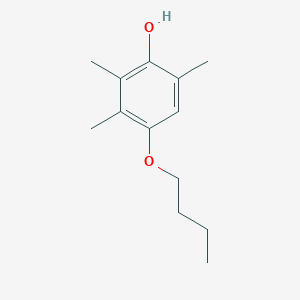
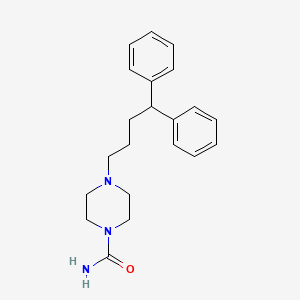
![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
